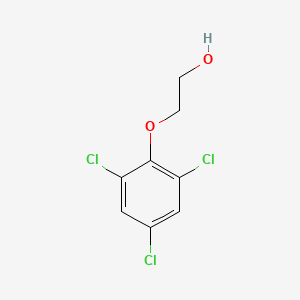

2-(2,4,6-Trichlorophenoxy)ethanol

Description

Historical Trajectory and Genesis in Chemical Sciences Research

The genesis of 2-(2,4,6-Trichlorophenoxy)ethanol is intrinsically linked to the broader history of chlorinated phenols and their derivatives. The development and industrial-scale production of chlorophenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), in the mid-20th century marked a significant period in agricultural chemistry. wikipedia.orgprepchem.com The synthesis of these herbicides often involved precursors like 2,4,6-trichlorophenol (B30397), a compound that itself has been used as a fungicide, wood preservative, and anti-mildew agent. merckmillipore.com

The synthesis of this compound can be conceptualized as a derivative of 2,4,6-trichlorophenol, where an ethanol (B145695) group is attached to the phenolic oxygen. A common synthetic route to create such phenoxy-alkanol structures involves the reaction of the corresponding phenol (B47542) with a suitable haloalkanol. For instance, the synthesis of a related compound, 1-bromo-2-(2,4,6-trichlorophenoxy)ethane, is achieved by reacting 2,4,6-trichlorophenol with 1,2-dibromoethane (B42909) in the presence of a base. prepchem.com This suggests that the initial interest in compounds like this compound likely stemmed from the exploration of the chemical space around widely available and industrially significant chlorinated phenols.

Contemporary Significance and Academic Imperatives in Environmental and Toxicological Domains

The contemporary significance of this compound is primarily viewed through the lens of environmental science and toxicology. Its structural similarity to other known environmental contaminants raises questions about its potential persistence, bioaccumulation, and toxicity. Research into the environmental fate of chlorophenoxy compounds has shown that they can be subject to various transformation processes, leading to a range of metabolites and degradation products. who.int

One area of academic imperative is understanding the potential for this compound to act as a precursor or metabolite of other compounds of concern. For instance, it has been described as a chlorinating agent that can be used to produce chlorinated water or other disinfectants. biosynth.com Furthermore, studies have indicated that it exhibits a weak estrogenic effect and has been detected in the urine of treated animals as a glucuronide conjugate, suggesting metabolic pathways that are relevant to toxicological assessment. biosynth.com The metabolism of its parent compound, 2,4,6-trichlorophenol, has been shown to produce reactive oxygen species and semiquinone free radicals, which can cause DNA damage. nih.gov This raises concerns about the potential for similar or related toxicological endpoints for its derivatives.

The detection of 2,4,6-trichlorophenol in various environmental matrices, including water and soil, and its classification as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA), underscores the importance of investigating all related compounds. epa.govnist.gov Therefore, a key academic imperative is to develop robust analytical methods for the detection and quantification of this compound in environmental and biological samples to assess potential exposure and risk.

Foundational Research Questions and Hypotheses Guiding Investigations on this compound

The limited direct research on this compound gives rise to several foundational research questions and hypotheses that are crucial for a comprehensive understanding of this compound.

Key Research Questions:

What are the primary pathways of environmental release and fate of this compound?

What are the principal metabolic pathways of this compound in various organisms, and what are the toxicological profiles of its metabolites?

Does this compound possess endocrine-disrupting properties beyond the reported weak estrogenic effect, and what are the underlying mechanisms of action?

What is the potential for this compound to be formed as a transformation product of other widely used chlorophenoxy compounds in the environment?

What are the most sensitive and reliable analytical techniques for the trace-level detection of this compound in complex matrices such as soil, water, and biological tissues?

Guiding Hypotheses:

Hypothesis 1: Due to its chemical structure, this compound is likely to exhibit moderate persistence in the environment and has the potential to bioaccumulate in aquatic organisms.

Hypothesis 2: The metabolism of this compound in mammals will likely involve hydroxylation of the aromatic ring and conjugation, similar to its parent compound, 2,4,6-trichlorophenol, potentially leading to the formation of reactive intermediates.

Hypothesis 3: The presence of the ethanol group may alter the toxicokinetics and toxicodynamics of the trichlorophenoxy moiety, potentially leading to different target organs or mechanisms of toxicity compared to 2,4,6-trichlorophenol.

Hypothesis 4: this compound may act as a precursor to the formation of other environmentally significant compounds, such as chlorinated dioxins and furans, under certain environmental conditions (e.g., combustion or UV irradiation).

These research questions and hypotheses provide a framework for future investigations that are essential for a thorough risk assessment and a complete understanding of the environmental and toxicological profile of this compound.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6161-87-1 | biosynth.comlookchem.com |

| Molecular Formula | C₈H₇Cl₃O₂ | biosynth.comlookchem.com |

| Molecular Weight | 241.501 g/mol | biosynth.comlookchem.com |

| Boiling Point | 340.6 °C | biosynth.com |

Research Findings on Related Compounds

| Compound | Finding | Source |

| 2,4,6-Trichlorophenol | Classified as a Group B2, probable human carcinogen. | epa.gov |

| 2,4,6-Trichlorophenol | Metabolites can cause DNA strand breaks through the production of reactive oxygen species. | nih.gov |

| Chlorophenoxy Herbicides | Well absorbed from the gastrointestinal tract and primarily excreted in the urine. | epa.gov |

| 2,4,5-Trichlorophenoxyacetic acid | Developed in the late 1940s and used as a defoliant; manufacturing can be contaminated with TCDD. | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trichlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTZSANFAWWCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210632 | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-87-1 | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6161-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2,4,6 Trichlorophenoxy Ethanol

Diverse Synthetic Routes and Reaction Pathways to 2-(2,4,6-Trichlorophenoxy)ethanol

The synthesis of this compound can be achieved through several chemical reactions, primarily involving the formation of an ether linkage.

Etherification Reactions Involving 2,4,6-Trichlorophenol (B30397) Precursors

The most common method for synthesizing this compound is through an etherification reaction, specifically a variation of the Williamson ether synthesis. libretexts.orgyoutube.com This process involves the reaction of a 2,4,6-trichlorophenoxide salt with a suitable ethylene (B1197577) glycol derivative.

A typical procedure involves the deprotonation of 2,4,6-trichlorophenol with a base to form the corresponding phenoxide. youtube.com This nucleophilic phenoxide then attacks an electrophilic ethylene-containing reagent, such as 2-chloroethanol (B45725) or ethylene oxide. nih.gov For instance, the reaction of sodium 2,4,6-trichlorophenoxide with 2-chloroethanol leads to the formation of this compound and sodium chloride.

Another documented synthesis involves reacting 2,4,6-trichlorophenol with 1,2-dibromoethane (B42909) in the presence of sodium hydroxide (B78521) and ethanol (B145695). prepchem.com This reaction, when refluxed, yields 1-bromo-2-(2,4,6-trichlorophenoxy)ethane, a related compound. prepchem.com

The selection of the base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include sodium hydroxide and sodium hydride, while solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), or hexamethylphosphoric triamide (HMPA) can be used. libretexts.orgyoutube.com

Alternative Synthetic Strategies and Chemical Yield Optimization

Alternative strategies for the synthesis of phenoxyethanols often focus on improving yield and selectivity. While specific data on optimizing the yield for this compound is limited in the provided results, general principles of Williamson ether synthesis apply. libretexts.orgyoutube.com The yield can be affected by steric hindrance on either the alkoxide or the alkyl halide. youtube.com In this case, the phenoxide is relatively bulky, which could influence reaction rates.

To enhance the yield, reaction conditions such as temperature, reaction time, and the choice of base and solvent can be fine-tuned. For example, using a strong, non-nucleophilic base like sodium hydride can efficiently deprotonate the phenol (B47542) without competing in the subsequent substitution reaction. youtube.com The use of a polar aprotic solvent like DMSO can accelerate the rate of the SN2 reaction. libretexts.org

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is characterized by its stability under certain conditions and its degradation through various chemical processes.

Hydrolytic Stability and Degradation Kinetics

Information specifically on the hydrolytic stability and degradation kinetics of this compound is not extensively detailed in the search results. However, the stability of the related compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), is noted to be sensitive to high temperatures. nih.gov The ether linkage in phenoxyethanol (B1677644) compounds can be subject to cleavage under harsh acidic or basic conditions, although it is generally stable. The degradation kinetics of the precursor, 2,4,6-trichlorophenol, have been studied under aerobic conditions, with some studies showing zero-order kinetics for its biodegradation. nih.govsci-hub.se

Oxidative Transformation Mechanisms and Metabolite Elucidation

The oxidative transformation of the precursor, 2,4,6-trichlorophenol (2,4,6-TCP), has been investigated. Treatment of 2,4,6-TCP with air ions generated by electric discharge leads to its oxidative degradation. nih.gov The major initial product identified is 2,6-dichloro-1,4-benzenediol, along with minor products like 3,5-dichlorocatechol. nih.gov This suggests that the degradation begins with substitution reactions on the aromatic ring. nih.gov

In biological systems, the metabolism of 2,4,6-TCP by rat liver S-9 fraction produced metabolites such as 2,6-dichloro-1,4-hydroquinone and hydroxypentachlorodiphenyl ethers. nih.gov The formation of these products is likely due to the action of microsomal hydroxyl radicals attacking the phenol molecule. nih.gov Fungal laccase has also been shown to oxidize 2,4,6-TCP, yielding primary products like 3,5-dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, and 2,6-dichloro-1,4-hydroquinone. nih.gov While these studies focus on the precursor, they provide insight into the potential oxidative pathways that the aromatic portion of this compound might undergo.

Photolytic Degradation Pathways and Quantum Yield Assessments

Specific studies on the photolytic degradation and quantum yield of this compound were not found in the search results. However, research on the related compound, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), shows that it undergoes photodegradation in aqueous solutions when exposed to UV light (254 nm). nih.gov The primary photochemical steps involve both photoionization and heterolytic cleavage of a carbon-chlorine bond. nih.gov This leads to products where a chlorine atom is substituted by a hydroxyl group. nih.gov It is plausible that this compound would exhibit similar photolytic behavior, with the cleavage of C-Cl bonds being a likely degradation pathway upon UV irradiation. The quantum yield for the photolysis of 2,4,5-T was influenced by complexation with cyclodextrins. nih.gov

Derivatization Reactions for Enhanced Analytical Characterization

The analytical detection and quantification of this compound in various matrices can be challenging due to its polarity and potentially low volatility. To overcome these limitations and enhance its detectability by chromatographic methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization of its primary hydroxyl group is a common and effective strategy. libretexts.org This process involves a chemical reaction to convert the analyte into a derivative with more favorable analytical properties, such as increased volatility, improved thermal stability, or the introduction of a chromophoric or fluorophoric tag for sensitive detection. libretexts.orgnih.gov

The primary alcohol functional group in this compound is the principal site for these chemical modifications. sigmaaldrich.com The most widely employed derivatization methods for alcohols are silylation and acylation, which effectively decrease the polarity and reduce hydrogen bonding capabilities of the molecule. libretexts.orggcms.cz

Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as alcohols, phenols, and carboxylic acids. libretexts.org The reaction involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org This transformation significantly increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. sigmaaldrich.com

For this compound, a common and highly effective silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comresearch-solution.com The reaction proceeds by nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent. The reactivity of BSTFA can be further enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS), which is particularly useful for moderately hindered or slow-reacting compounds. sigmaaldrich.comresearch-solution.com The derivatization typically involves mixing the sample with an excess of the silylating reagent in a suitable solvent and may require gentle heating (e.g., 60-80 °C) to ensure the reaction goes to completion. research-solution.com The resulting TMS ether derivative, 2-(2,4,6-trichlorophenoxy)ethoxy(trimethyl)silane, is significantly less polar and more volatile than the parent compound, leading to improved peak shape and sensitivity during GC-MS analysis. libretexts.org

Acylation

Acylation is another fundamental derivatization method that converts alcohols into esters. libretexts.org This process reduces the polarity of the alcohol and can be used to introduce a functionality that enhances detection. nih.gov For GC analysis, simple acetylation is often sufficient to improve volatility. For HPLC analysis, reagents that introduce a UV-absorbing or fluorescent tag are chosen. nih.govtandfonline.com

Acetylation: The hydroxyl group of this compound can be readily converted to its corresponding acetate (B1210297) ester using acetic anhydride. mdpi.com This reaction can be performed efficiently, sometimes without the need for a catalyst or solvent, by heating the substrate with the reagent. mdpi.com The resulting derivative, 2-(2,4,6-trichlorophenoxy)ethyl acetate, exhibits increased volatility and is well-suited for GC analysis. nih.gov

Acylation for Enhanced HPLC Detection: For HPLC with UV or fluorescence detection, derivatizing agents containing chromophoric or fluorophoric moieties are employed. Acyl chlorides, such as benzoyl chloride, can be used to introduce a phenyl group, which acts as a chromophore for UV detection. libretexts.org The reaction converts the alcohol into a benzoyl ester, which can be quantified with high sensitivity. The esterification reaction proceeds smoothly, often in the presence of a base catalyst. tandfonline.com

The selection of the derivatization strategy depends on the analytical instrumentation available and the specific requirements of the analysis, such as sensitivity and selectivity. Both silylation and acylation provide reliable means to enhance the analytical characterization of this compound.

Table 1: Potential Derivatization Reactions for this compound

| Derivatization Method | Reagent(s) | Derivative Formed | Analytical Advantage | Primary Application |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), optional Trimethylchlorosilane (TMCS) catalyst | 2-(2,4,6-Trichlorophenoxy)ethoxy(trimethyl)silane | Increased volatility, improved thermal stability, better peak shape | GC-MS |

| Acetylation | Acetic Anhydride | 2-(2,4,6-Trichlorophenoxy)ethyl acetate | Increased volatility, reduced polarity | GC-FID, GC-MS |

| Acylation (Benzoylation) | Benzoyl Chloride | 2-(2,4,6-Trichlorophenoxy)ethyl benzoate | Introduction of a chromophore for enhanced UV detection | HPLC-UV |

Advanced Analytical Methodologies for 2 2,4,6 Trichlorophenoxy Ethanol Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of 2-(2,4,6-Trichlorophenoxy)ethanol, providing the necessary separation from interfering matrix components and related metabolites. Gas and liquid chromatography, especially when coupled with mass spectrometry, offer the high sensitivity and selectivity required for trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, direct analysis of intact this compound by GC-MS is challenging. The compound, along with the parent fungicide prochloraz (B1679089) and other metabolites, is prone to thermal degradation in the hot GC injector, often breaking down to the more stable and volatile 2,4,6-trichlorophenol (B30397) (TCP). eurl-pesticides.eu

Consequently, many GC-based methods adopt an indirect approach. This involves a chemical hydrolysis step to convert this compound and other related metabolites into a single, common product, 2,4,6-trichlorophenol. researchgate.netnih.gov This total TCP is then derivatized to enhance its volatility and improve chromatographic performance. Common derivatization reagents include acetic anhydride, which converts TCP to 2,4,6-trichlorophenyl acetate (B1210297), or diazomethane. nih.govs4science.at The resulting derivative is then analyzed by GC-MS. While this approach is robust for determining the total residue of all compounds containing the TCP moiety, it does not allow for the specific quantification of the parent compound this compound. eurl-pesticides.eu

The GC-MS analysis of the derivatized TCP typically employs a non-polar or medium-polarity capillary column and electron ionization (EI) or negative chemical ionization (NCI) for mass spectrometric detection. eurl-pesticides.eueurl-pesticides.eu Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by targeting characteristic ions of the derivatized TCP. hpst.cz

Table 1: Typical GC-MS Parameters for Indirect Analysis of this compound via Conversion to 2,4,6-Trichlorophenol Derivative

| Parameter | Typical Setting | Purpose |

| Sample Preparation | ||

| Hydrolysis | Pyridine hydrochloride at high temperature | Converts compound to 2,4,6-trichlorophenol (TCP). researchgate.netnih.gov |

| Derivatization | Acetic Anhydride | Converts TCP to the more volatile 2,4,6-trichlorophenyl acetate for better GC performance. s4science.at |

| Extraction | Hexane or Ethyl Acetate | Extracts the derivatized analyte from the aqueous sample. researchgate.net |

| Gas Chromatography | ||

| Column | DB-5ms, HP-5ms (or similar) | Provides separation of analytes based on boiling point and polarity. |

| Injection Mode | Splitless or Pulsed Splitless | Maximizes transfer of analyte to the column for trace analysis. |

| Injector Temperature | 250-280 °C | Volatilizes the sample, but can cause degradation of non-derivatized analytes. eurl-pesticides.eu |

| Oven Program | Temperature gradient (e.g., 60°C to 280°C) | Separates compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Transports the analytes through the column. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | Fragments the analyte to produce a characteristic mass spectrum. eurl-pesticides.eu |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification; Full Scan for identification. hpst.cz |

| Monitored Ions (for TCP-acetate) | m/z 196, 198, 43 | Specific fragment ions used for quantification and confirmation. s4science.at |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the direct and specific analysis of this compound. It avoids the high temperatures of GC that cause degradation, allowing for the analysis of the intact molecule. This technique has been successfully applied to determine prochloraz and its various metabolites in complex matrices like fruits, vegetables, and biological samples. acs.orgresearchgate.net

In a study on the metabolism of prochloraz in rainbow trout, the glucuronide conjugate of this compound was identified as a major metabolite using LC-MS analysis. acs.org The analytical approach typically involves reversed-phase liquid chromatography for separation, using a C18 column with a mobile phase consisting of a water/methanol (B129727) or water/acetonitrile gradient, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.gov

Detection is achieved using a tandem mass spectrometer, most commonly with an electrospray ionization (ESI) source operating in either positive or negative ion mode. acs.orgacs.org ESI is a soft ionization technique that typically produces a strong signal for the protonated molecule [M+H]⁺ or other adducts in positive mode, or the deprotonated molecule [M-H]⁻ in negative mode. The precursor ion is then fragmented in the collision cell to produce characteristic product ions. The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, provides exceptional selectivity and sensitivity, minimizing matrix interference. researchgate.net

Table 2: Typical LC-MS/MS Parameters for Direct Analysis of this compound**

| Parameter | Typical Setting | Purpose |

| Liquid Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | Separates analytes based on hydrophobicity. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate | Aqueous component of the mobile phase; additive improves ionization. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component of the mobile phase for analyte elution. nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. |

| Tandem Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | Generates gas-phase ions from the eluted analytes. acs.orgacs.org |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. researchgate.net |

| Precursor Ion [M+H]⁺ (Predicted) | m/z 241/243/245 | Isotopic pattern for the protonated molecule with three chlorine atoms. |

| Product Ions (Predicted) | Fragments related to loss of water, ethanol (B145695) group, or cleavage of the ether bond. | Characteristic fragments used for confirmation and quantification. |

Advanced Hyphenated Techniques for Complex Matrix Analysis

For exceptionally complex matrices such as soil or fatty foods, more advanced hyphenated techniques may be required to achieve the necessary selectivity and resolution. While specific applications for this compound are not widely published, the principles of these techniques are applicable.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced peak capacity and separation power compared to conventional GC-MS. This would be particularly useful for resolving the target analyte from a multitude of co-extracted matrix components that might interfere with quantification in a single-dimension separation.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) , using technologies like Orbitrap or TOF mass analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an ion, which can be used to confidently identify this compound and its metabolites in complex samples, distinguishing them from isobaric interferences (compounds with the same nominal mass but different elemental formulas). This technique is invaluable for metabolite identification studies where the structures of the analytes are unknown. researchgate.net

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the unambiguous confirmation of molecular structures and can also be adapted for quantitative purposes. Nuclear Magnetic Resonance and Fourier-Transform Infrared spectroscopy provide complementary information for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. core.ac.uk For a newly identified substance believed to be this compound, NMR provides definitive proof of its structure. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to piece together the molecular framework.

¹H NMR would confirm the number and connectivity of protons. The spectrum of this compound is expected to show two singlets for the aromatic protons, two triplets for the adjacent methylene (B1212753) (-CH₂-) groups of the ethanol moiety, and a signal for the hydroxyl (-OH) proton. mdpi.com

¹³C NMR would identify all unique carbon atoms in the molecule, including the chlorinated carbons of the benzene (B151609) ring and the carbons of the ethanol side chain. mdpi.com

2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, confirming how the phenoxy and ethanol fragments are connected. core.ac.uk

This level of detailed structural information is crucial for confirming the identity of metabolites isolated from biological or environmental systems.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic-H | ~7.3 | - | A singlet integrating to 2H, characteristic of symmetrically substituted benzene ring. chemicalbook.com |

| -OCH₂- | ~4.2 | ~70 | A triplet, deshielded by the adjacent oxygen atom. |

| -CH₂OH | ~4.0 | ~61 | A triplet, coupled to the -OCH₂- protons. |

| -OH | Variable | - | A broad singlet, position is concentration and solvent dependent. |

| C-O (Aromatic) | - | ~150 | Quaternary carbon attached to the ether oxygen. |

| C-Cl (Aromatic) | - | ~128-130 | Quaternary carbons attached to chlorine atoms. chemicalbook.com |

| C-H (Aromatic) | - | ~129 | Carbons attached to aromatic protons. chemicalbook.com |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Environmental Samples

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. nih.gov When analyzing environmental extracts, FTIR can provide qualitative evidence for the presence of compounds belonging to the chlorophenoxy ethanol class. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful sampling technique for analyzing solid or liquid environmental samples with minimal preparation. usda.gov

The key functional groups in this compound that would produce distinct absorption bands in an IR spectrum include:

O-H stretch: A broad band from the hydroxyl group.

C-H stretch: Signals from both the aromatic ring and the aliphatic ethanol chain.

C=C stretch: Vibrations from the aromatic ring.

C-O stretch: Bands from the ether linkage and the alcohol.

C-Cl stretch: Absorptions in the fingerprint region characteristic of the chlorinated benzene ring.

While FTIR is generally not used for trace quantification in complex mixtures, it can be a valuable screening tool to classify pollutants extracted from water or soil and to monitor chemical changes in environmental samples. nih.govusda.gov

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H (-CH₂) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether (Ar-O-C) | C-O Stretch | 1200 - 1275 (asymmetric) | Strong |

| Alcohol (C-OH) | C-O Stretch | 1000 - 1260 | Strong |

| Aryl Halide (C-Cl) | C-Cl Stretch | 700 - 850 | Strong |

Source: General FTIR correlation tables. instanano.com

Sample Preparation and Extraction Protocols for Diverse Matrices

The primary goal of sample preparation is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of extraction method is critical and depends on the physicochemical properties of the analyte, the nature of the sample matrix (e.g., water, soil, biological fluids), and the desired detection limits. For this compound, which is a semi-polar compound, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed techniques.

Solid-Phase Extraction (SPE) has become a popular alternative to traditional LLE due to its numerous advantages, including reduced solvent consumption, higher sample throughput, and the potential for automation. tandfonline.comacs.org The optimization of an SPE method involves the careful selection of the sorbent material, conditioning and equilibration solvents, sample loading conditions (pH, flow rate), wash steps, and elution solvents.

For chlorophenoxy compounds, which share structural similarities with this compound, various SPE sorbents have been investigated. These include silica-based materials with functionalized bonded groups like C18 and C8, as well as polymeric sorbents such as polystyrene-divinylbenzene (PS-DVB). tandfonline.comtandfonline.com Polymeric sorbents are often preferred due to their wider pH stability range and higher surface area, which can lead to greater analyte retention. tandfonline.com

The pH of the sample is a critical parameter, especially for acidic or basic compounds. For chlorophenoxy acids, acidification of the sample (e.g., to pH 2 with formic acid) is often necessary to ensure they are in their neutral form, which enhances their retention on non-polar sorbents. rsc.org While this compound is not an acid, pH adjustment can still influence the extraction of potential interfering compounds from the matrix.

The choice of elution solvent is equally important for achieving high recovery rates. A solvent must be strong enough to desorb the analyte from the sorbent but selective enough to leave interfering substances behind. For chlorophenoxy compounds, methanol, acetonitrile, and mixtures thereof, sometimes modified with small amounts of acid or base (e.g., methanol with 5% NH3), have been shown to be effective eluents. acs.orgdtic.mil

Liquid-Liquid Extraction (LLE) remains a robust and widely used technique for the extraction of organic compounds from aqueous samples. The principle of LLE is the partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of the extraction depends on the partition coefficient of the analyte, the solvent-to-sample volume ratio, and the number of extraction steps.

While specific LLE protocols for this compound are not extensively documented, methods for related chlorophenoxy herbicides can provide valuable guidance. These methods often involve the extraction of the acidified aqueous sample with a water-immiscible organic solvent. A comparison study between SPE and LLE for the analysis of phenoxy acids and bentazone (B1668011) in water samples demonstrated that both methods could achieve recoveries greater than 80% for 200 mL samples. acs.org However, the SPE method offered significant advantages in terms of reduced extraction time, elimination of emulsions, use of disposable equipment, and lower consumption of organic solvents. acs.org

Table 1: Comparison of Optimized SPE Parameters for Chlorophenoxy Acid Herbicides in Water Samples

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Sorbent | Polystyrene-divinylbenzene (PS-DVB) based polymer | C18 |

| Sample Volume | 200 mL - 2000 mL | 100 mL |

| Sample pH | Tested in the range of 1-7 | 2 (acidified with formic acid) |

| Elution Solvent | 2 mL of methanol with 5% NH3 | 10 µL acetonitrile |

| Key Finding | Recoveries >90% were achieved for a 200 mL sample. The method was robust across a wide pH range and could handle large sample volumes. | This method was part of an in-tube SPME-LC/ESI-MS setup, demonstrating the ease of desorption with a small volume of organic solvent. |

| Reference | acs.org | rsc.orgnih.gov |

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques, leading to the development of various microextraction methods. These techniques offer several advantages over traditional methods, including significantly reduced solvent and sample consumption, higher enrichment factors, and compatibility with modern analytical instruments.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for thermal desorption and analysis. The choice of fiber coating is crucial for selective extraction. For semi-volatile compounds like chlorophenoxy derivatives, polydimethylsiloxane (B3030410) (PDMS) coated fibers are commonly used. researchgate.net

An automated on-line version of SPME, known as in-tube SPME, has been successfully applied for the determination of chlorinated phenoxy acid herbicides in river water. rsc.orgnih.gov In this technique, analytes are extracted from the sample directly into an open tubular capillary. The optimized conditions for this method included using a DB-WAX capillary, performing 25 draw/eject cycles of 30 μl of the acidified sample (pH 2), and desorbing the analytes with 10 μl of acetonitrile. rsc.orgnih.gov This method achieved very low limits of detection, in the range of 0.005–0.03 ng ml⁻¹. rsc.orgnih.gov

Supramolecular Solvent-Based Microextraction (SUSME) is another innovative technique that has been applied to the extraction of chlorophenoxy acid herbicides from natural waters. nih.gov This method utilizes nanostructured solvents formed from the aggregation of alkyl carboxylic acids in the presence of a coacervating agent. These supramolecular solvents possess a high solubilizing capability for the target analytes. For chlorophenoxy acid herbicides, a decanoic acid-based supramolecular solvent proved to be the most efficient, achieving high concentration factors. nih.gov The extraction mechanism involves hydrogen bonding and hydrophobic interactions between the analytes and the solvent. nih.gov One of the key advantages of this approach is that it requires a very low volume of the extraction solvent (approximately 2 μL per mL of sample) and the sample treatment time is short (around 15 minutes). nih.gov

Table 2: Performance of Microextraction Techniques for Chlorophenoxy Acid Herbicides

| Technique | Analytes | Matrix | Key Parameters | Detection Limits (LODs) | Reference |

|---|---|---|---|---|---|

| In-tube SPME-LC/ESI-MS | Six chlorinated phenoxy acid herbicides | River Water | DB-WAX capillary, 25 draw/eject cycles, pH 2, desorption with 10 μl acetonitrile | 0.005–0.03 ng ml⁻¹ | rsc.orgnih.gov |

| SUSME-LC-(IT)MS | Five chlorophenoxy acid herbicides | Natural Waters | Decanoic acid-based supramolecular solvent, ~2 μL solvent/mL sample, 15 min extraction | 22–30 ng L⁻¹ | nih.gov |

| In-tube SPME-HPLC | Five phenoxy acid herbicides | Water Samples | C18 monolithic capillary column (20 cm), sampling flow rate 0.04 mL/min for 13 min | 4–9 µg/L | nih.gov |

Environmental Chemistry and Fate of 2 2,4,6 Trichlorophenoxy Ethanol

Environmental Distribution and Transport Mechanisms

Limited direct information exists for the environmental distribution and transport of 2-(2,4,6-Trichlorophenoxy)ethanol. However, insights can be drawn from studies on the parent compound, 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), and other related chlorophenolic compounds.

Aquatic Systems: Sorption to Sediments and Dissolved Organic Matter

In aquatic environments, 2,4,6-TCP has been shown to adsorb to sediment and suspended particles. nih.gov The presence of microplastics can influence this process. For instance, PVC microplastics have been observed to significantly promote the adsorption of 2,4,6-TCP, with one study noting a 65% increase. nih.gov The adsorption process is pH-dependent, with acidic conditions (pH 2-6) enhancing the adsorption of chlorophenols by keeping them in their molecular state, while alkaline conditions can reduce adsorption due to electrostatic repulsion. nih.gov

The interaction with other materials in the water, such as ash and various metal cations, can also affect the sorption of 2,4,6-TCP. nih.gov For example, the presence of Ag+ ions has been found to promote TCP adsorption onto ash, whereas Zn2+ and Al3+ ions can reduce it. nih.gov The use of low-cost adsorbents from agricultural waste, such as peanut, walnut, pumpkin, and sunflower seed shells, has been investigated for the removal of 2,4,6-TCP from aqueous solutions, with removal efficiency increasing with the adsorbent dosage. pwr.edu.pl Similarly, biomass from Acacia leucocephala bark has demonstrated a high biosorption capacity for 2,4,6-TCP. nih.gov

Terrestrial Systems: Soil Adsorption and Leaching Potential

In terrestrial systems, 2,4,6-TCP is expected to dissolve at a moderate rate when present in the soil. tpsgc-pwgsc.gc.ca Once dissolved, it has the potential to leach into groundwater or be transported to waterways through runoff. tpsgc-pwgsc.gc.ca The persistence of an adsorbed phase can lead to a slow release of contamination over time. tpsgc-pwgsc.gc.ca

The application of immobilized enzymes in soil has been shown to be effective in degrading 2,4,6-TCP. One study using sodium alginate/hydroxyapatite/chitosan microsphere-immobilized enzymes achieved a 73.17% removal of 160 mg kg-1 2,4,6-TCP from contaminated soil within 72 hours. nih.gov This process also had positive effects on soil properties, including enhanced dehydrogenase and catalase activities and increased levels of available phosphorus and potassium. nih.gov

Atmospheric Partitioning and Long-Range Transport Considerations

At 20°C, 2,4,6-TCP is a solid with low volatility. tpsgc-pwgsc.gc.ca In the atmosphere, it is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with a calculated half-life of 26 days. nih.gov While direct data on the atmospheric partitioning of this compound is unavailable, information on the related herbicide 2,4-D indicates that it can exist in both vapor and particulate phases in the atmosphere. cdc.gov The vapor phase of 2,4-D is degraded by hydroxyl radicals with an estimated half-life of about 19 hours, and the particulate phase can be removed through wet and dry deposition. cdc.gov

Biogeochemical Transformation and Degradation Pathways

The transformation and degradation of chlorophenols and their derivatives are crucial for their removal from the environment, with bacterial degradation being a cost-effective and environmentally friendly approach. nih.gov

Microbial Degradation: Aerobic and Anaerobic Biotransformation Mechanisms

The biodegradation of 2,4,6-TCP has been observed under both aerobic and anaerobic conditions. Anaerobic processes are often more successful in the dechlorination of organic compounds, though the reaction rates are typically slower than in aerobic processes. frontiersin.org In anaerobic conditions, 2,4,6-TCP can be degraded to 2,4-dichlorophenol (B122985) and 4-chlorophenol. nih.gov The combination of anaerobic and aerobic processes has been shown to be an effective strategy for the complete mineralization of 2,4,6-TCP. frontiersin.orgnih.gov

Under aerobic conditions, a microbial consortium from municipal activated sludge has demonstrated the ability to completely dechlorinate and mineralize 2,4,6-TCP. nih.gov The degradation follows zero-order kinetics, and the specific degradation rate can be influenced by the initial biomass concentration. sci-hub.se

Role of Specific Microbial Consortia and Enzymes

Several bacterial species have been identified that can utilize 2,4,6-TCP as a sole source of carbon and energy. These include Azotobacter sp. Gp1, Ralstonia pickettii, Cupriavidus necator, Nocardioides sp. K44, and Novosphingobium lentum MT1. nih.gov In Cupriavidus necator JMP134, the initial step of degradation involves a monooxygenase that converts 2,4,6-TCP to 6-chlorohydroxyquinol. nih.gov A microbial consortium containing Sphingomonas paucimobilis, Burkholderia cepacia, Chryseomonas luteola, and Vibrio metschnikovii has also been shown to efficiently degrade 2,4,6-TCP. nih.gov

Fungi, such as Penicillium chrysogenum, are also capable of degrading 2,4,6-TCP, with studies identifying hydroquinone (B1673460) and benzoquinone as degradation intermediates. scielo.org.za Enzymes like peroxidases, extracted from sources such as soybean hulls, can catalyze the biodegradation of chlorophenols in the presence of hydrogen peroxide. mdpi.com

The following table provides a summary of microbial species and enzymes involved in the degradation of 2,4,6-TCP.

| Microorganism/Enzyme | Condition | Degradation Capability | Reference |

| Azotobacter sp. Gp1 | Aerobic | Utilizes 2,4,6-TCP as sole carbon and energy source. | nih.gov |

| Ralstonia pickettii | Aerobic | Utilizes 2,4,6-TCP as sole carbon and energy source. | nih.gov |

| Cupriavidus necator | Aerobic | Utilizes 2,4,6-TCP as sole carbon and energy source. | nih.gov |

| Nocardioides sp. K44 | Aerobic | Utilizes 2,4,6-TCP as sole carbon and energy source. | nih.gov |

| Novosphingobium lentum MT1 | Aerobic | Utilizes 2,4,6-TCP as sole carbon and energy source. | nih.gov |

| Sphingomonas paucimobilis | Aerobic | Part of a consortium that degrades 2,4,6-TCP. | nih.gov |

| Burkholderia cepacia | Aerobic | Part of a consortium that degrades 2,4,6-TCP. | nih.gov |

| Chryseomonas luteola | Aerobic | Part of a consortium that degrades 2,4,6-TCP. | nih.gov |

| Vibrio metschnikovii | Aerobic | Part of a consortium that degrades 2,4,6-TCP. | nih.gov |

| Penicillium chrysogenum | Aerobic | Degrades 2,4,6-TCP in the presence of sodium acetate (B1210297). | scielo.org.za |

| Soybean Peroxidase | In vitro | Catalyzes the biodegradation of 2,4,6-TCP. | mdpi.com |

Identification of Biotransformation Products and Pathways

Detailed studies identifying the specific biotransformation products and metabolic pathways for this compound by microorganisms in soil, sediment, or water are not available in the current scientific literature.

For the related compound, 2,4,6-trichlorophenol (2,4,6-TCP), research has identified several biotransformation pathways in various microorganisms. For instance, studies on the degradation of 2,4,6-TCP by bacteria such as Ralstonia eutropha have shown the formation of intermediates like 2,6-dichlorohydroquinone (B128265) and 2-chloromaleylacetate. nih.gov Fungal degradation of 2,4,6-TCP by species like Phanerochaete chrysosporium and Coriolus versicolor can proceed via oxidation to 2,6-dichloro-1,4-benzoquinone. researchgate.netnih.gov Aerobic degradation by Penicillium chrysogenum has been shown to produce hydroquinone and benzoquinone. scielo.org.za

It is plausible that the biotransformation of this compound could involve initial cleavage of the ether bond, potentially yielding 2,4,6-trichlorophenol and ethylene (B1197577) glycol. The resulting 2,4,6-trichlorophenol would then likely follow the degradation pathways established for that compound. However, without direct experimental evidence, this remains a speculative pathway.

Abiotic Degradation: Hydrolysis, Photolysis, and Oxidation in Environmental Compartments

Specific data on the rates and products of abiotic degradation processes such as hydrolysis, photolysis, and oxidation for this compound in different environmental compartments (e.g., water, soil, air) are not documented in the available literature.

For comparison, studies on other chlorophenoxy compounds, such as (2,4,5-trichlorophenoxy)acetic acid (2,4,5-T), have investigated their photolysis in natural waters. epa.gov The photolysis rates of these related compounds are influenced by factors such as the presence of humic substances. However, the ethanol (B145695) side chain of this compound would likely alter its photochemical reactivity compared to phenoxyacetic acids.

Hydrolysis of the ether linkage in this compound could be a potential degradation pathway, particularly under extreme pH conditions, but experimental data on its rate constants are absent. Similarly, its susceptibility to oxidation by environmentally relevant species like hydroxyl radicals is unknown.

Persistence and Bioavailability in Environmental Media

There is a lack of specific information regarding the persistence and bioavailability of this compound in environmental media such as soil, sediment, and water.

General information on related compounds indicates that chlorophenols can be persistent in the environment and are often found in contaminated sites. mdpi.com The bioavailability of such compounds can be influenced by their partitioning into organic matter in soil and sediment.

Without experimental data, any assessment of the persistence and bioavailability of this compound remains speculative.

Toxicological and Ecotoxicological Investigations of 2 2,4,6 Trichlorophenoxy Ethanol

Ecotoxicological Impact on Aquatic Ecosystems

The introduction of chlorophenoxy herbicides into aquatic environments can lead to a range of adverse effects on the biota, from direct toxicity to individual organisms to broader impacts on ecosystem structure and function. The specific toxicity and environmental fate of these compounds can vary depending on their chemical form (e.g., acids, salts, or esters) and environmental conditions such as pH and temperature.

Acute and Chronic Effects on Aquatic Organisms (e.g., Algae, Invertebrates, Fish)

Chlorophenoxy herbicides exhibit a wide spectrum of toxicity to aquatic life. Ester formulations are generally more toxic than the acid or salt forms. fao.orgorst.edu

Algae: The effects of 2,4-D on algae vary significantly among species and the specific formulation of the compound. For instance, the 5-day EC₅₀ (the concentration that causes a 50% effect on a test population) for 2,4-D and its derivatives can range from 0.23 mg/L for the EH ester on Skeletonema costatum to 153 mg/L for the DMA salt on Anabaena flosaquae. fao.org However, in some cases, no adverse effects on chlorophyll (B73375) production were observed in several algal species at concentrations up to 100 mg/L. fao.org For 2,4,5-T, it is considered moderately toxic to algae. herts.ac.uk

Invertebrates: Aquatic invertebrates, a crucial component of the food web, also show varied sensitivity. For 2,4-D, 48-hour LC₅₀ (the concentration that is lethal to 50% of a test population) values for the water flea Daphnia magna ranged from 5.2 mg/L for the IO ester to 184 mg/L for the DMA salt. fao.org Chronic toxicity studies have shown 21-day NOECs (No-Observed-Effect Concentration) from 0.0015 mg/L for the EH ester to 27.5 mg/L for the DMA salt. fao.org For 2,4,5-T, the 96-hour LC₅₀ for Daphnia magna has been reported as 5 mg/L. vu.nl

Fish: The toxicity of chlorophenoxy herbicides to fish is also highly variable. For 2,4-D acid, 96-hour LC₅₀ values for 23 species of freshwater fish ranged from 1.4 to 4800 mg/L. waterquality.gov.au The ester forms of 2,4-D are generally more toxic to fish. orst.edu For 2,4,5-T, 96-hour LC₅₀ values for rainbow trout (Oncorhynchus mykiss) have been reported to be around 0.15 mg/L, while for carp, a value of 355 mg/L has been noted. vu.nlhealthandenvironment.org Behavioral changes, such as erratic swimming and respiratory distress, have been observed in fish exposed to these herbicides. nih.gov

Interactive Data Table: Acute Toxicity of 2,4-D and 2,4,5-T to Aquatic Organisms

| Compound | Organism | Type of Test | Endpoint | Value (mg/L) | Reference |

| 2,4-D (DMA salt) | Anabaena flosaquae (Alga) | 5-day | EC₅₀ | 153 | fao.org |

| 2,4-D (EH ester) | Skeletonema costatum (Alga) | 5-day | EC₅₀ | 0.23 | fao.org |

| 2,4-D (DMA salt) | Daphnia magna (Invertebrate) | 48-hour | LC₅₀ | 184 | fao.org |

| 2,4-D (IO ester) | Daphnia magna (Invertebrate) | 48-hour | LC₅₀ | 5.2 | fao.org |

| 2,4-D acid | Freshwater Fish (various) | 96-hour | LC₅₀ | 1.4 - 4800 | waterquality.gov.au |

| 2,4,5-T | Oncorhynchus mykiss (Fish) | 96-hour | LC₅₀ | 0.15 | vu.nl |

| 2,4,5-T | Daphnia magna (Invertebrate) | 96-hour | LC₅₀ | 5 | vu.nl |

| 2,4,5-T | Carp (Fish) | 96-hour | LC₅₀ | 355 | healthandenvironment.org |

Bioaccumulation and Biomagnification Potential in Aquatic Food Webs

Bioaccumulation refers to the uptake of a chemical by an organism from the environment, leading to a concentration higher than that in the surrounding medium. Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain.

For 2,4-D, the potential for bioaccumulation is generally considered low. canada.ca A bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water, of 1 was measured in carp, suggesting low bioconcentration in aquatic species. nih.gov Bioaccumulation factors of 6 and <10 were reported for algae and golden orfe fish, respectively. cdc.gov

Similarly, for 2,4,5-T, significant bioaccumulation is not expected. healthandenvironment.org Measured bioconcentration factors in fish were in the range of 23-25 in static tests and estimated to be 43 in flowing water conditions. nih.gov A BCF of 26 was reported for the mosquito fish (Gambusia affinis). vu.nlsigmaaldrich.com These values suggest that bioconcentration in aquatic organisms is not a significant concern.

Impact on Ecosystem Structure and Function

The introduction of herbicides like 2,4-D and 2,4,5-T can have cascading effects on the structure and function of aquatic ecosystems. As these chemicals are designed to kill broad-leaved plants, their use for aquatic weed control can lead to a significant loss of aquatic vegetation. who.int This can, in turn, reduce the available habitat and cover for fish and other aquatic organisms. who.int

The toxicity of these herbicides to algae, which form the base of many aquatic food webs, can also disrupt the ecosystem's productivity. While some studies show high tolerance in certain algae, others demonstrate significant inhibitory effects at relevant concentrations. fao.org The impact on invertebrate populations, which are a food source for many fish species, can also alter the food web dynamics. who.int

Terrestrial Ecotoxicology and Soil Organism Responses

When introduced into the terrestrial environment, chlorophenoxy herbicides can affect soil health and the organisms that inhabit it. Their persistence and mobility in soil are key factors determining their potential impact.

Effects on Soil Microorganisms and Nutrient Cycling

For 2,4,5-T, it is known to be degraded by soil microorganisms, though it is considered to be relatively persistent in soil systems. herts.ac.ukhealthandenvironment.org The degradation is often a result of cometabolism, where microorganisms break down the herbicide while utilizing other carbon sources. asm.org

Toxicity to Terrestrial Plants and Invertebrates

As herbicides, 2,4-D and 2,4,5-T are inherently toxic to a wide range of broad-leaved plants. healthandenvironment.orgwho.int This is their intended mode of action. Non-target terrestrial plants can be affected through spray drift or runoff.

Regarding terrestrial invertebrates, data on the direct toxicity of these compounds is more limited. For bees, 2,4-D is considered to have low toxicity. fao.org The toxicity to other soil-dwelling invertebrates like earthworms is an important consideration for soil health, but specific data for the target compound and its close analogues were not prominently available in the reviewed literature.

Interactive Data Table: Terrestrial Ecotoxicity of 2,4-D and 2,4,5-T

| Compound | Organism/System | Effect | Observation | Reference |

| 2,4-D | Soil Microorganisms | Toxicity | Relatively non-toxic at recommended application rates. | who.int |

| 2,4-D | Soil Fungi | Inhibition | Inhibitory at 25.2 - 50.4 mg/L. | who.int |

| 2,4,5-T | Soil Microorganisms | Degradation | Degraded through cometabolism; can be persistent. | herts.ac.ukasm.org |

| 2,4-D | Broad-leaved Plants | Phytotoxicity | High toxicity, as it is a selective herbicide. | who.int |

| 2,4,5-T | Broad-leaved Plants | Phytotoxicity | High toxicity, used as a defoliant. | healthandenvironment.org |

| 2,4-D | Bees | Acute Toxicity | Low toxicity. | fao.org |

Mammalian Toxicology and Human Health Implications

Scientific literature and publicly available toxicological databases contain a significant lack of specific data regarding the mammalian toxicology and human health implications of 2-(2,4,6-Trichlorophenoxy)ethanol. While this chemical is available for research purposes, comprehensive studies evaluating its potential effects on human health have not been published. The following sections detail the absence of available information for the specified toxicological endpoints.

In vitro Cytotoxicity and Genotoxicity Assessments

A thorough search of scientific databases has revealed no published in vitro studies investigating the cytotoxicity or genotoxicity of this compound. Therefore, there is no available data on its potential to cause cell death or damage to genetic material in isolated cell systems.

In vivo Studies on Model Organisms (e.g., Rodents) for Systemic Toxicity

There are no available reports of in vivo studies conducted on rodent models or other organisms to assess the systemic toxicity of this compound. The absence of such studies means that its potential to cause widespread effects throughout the body following exposure is unknown.

Organ-Specific Toxicity (e.g., Hepatic, Renal, Neurological)

Due to the lack of in vivo toxicological studies, there is no information available on the potential for this compound to induce toxicity in specific organs such as the liver, kidneys, or nervous system. It is plausible that this compound could be metabolized to 2,4,6-trichlorophenol (B30397), a known hepatotoxic agent that has been shown to cause liver tumors in mice and is considered a probable human carcinogen. nih.govepa.govnih.govwikipedia.org However, without specific studies on this compound, its organ-specific toxicity remains uncharacterized.

Reproductive and Developmental Toxicity Studies

No studies have been published that investigate the potential reproductive or developmental toxicity of this compound. Consequently, there is no scientific evidence to determine if this compound poses a risk to reproductive health or embryonic and fetal development.

Immunotoxicity and Endocrine Disruption Potential

There is a complete lack of data on the potential for this compound to adversely affect the immune system or to act as an endocrine disruptor. While related chlorophenolic compounds have been investigated for such effects, no specific immunotoxicity or endocrine disruption studies have been performed on this compound itself. researchgate.net

Biomarkers of Exposure and Effect in Toxicological Studies

As no toxicological studies on this compound have been identified, there are no established biomarkers of exposure or effect for this compound. The development of such biomarkers would be contingent on future research elucidating its metabolic pathways and toxicological profile.

Molecular Mechanisms and Biological Interactions of 2 2,4,6 Trichlorophenoxy Ethanol

Enzyme Inhibition and Receptor Binding Studies

No specific studies on the effects of 2-(2,4,6-Trichlorophenoxy)ethanol on enzyme activity or its ability to bind to cellular receptors have been identified in the public domain.

There is no information available regarding the effects of this compound on cytochrome P450 enzymes or other metabolic pathways. It is unknown whether this compound acts as a substrate, inhibitor, or inducer of these critical enzyme systems involved in xenobiotic metabolism.

No studies have been published that investigate the potential for this compound to act as a ligand for any cellular receptors or to perturb signal transduction pathways. Its ability to mimic or block endogenous signaling molecules is currently unknown.

Transcriptomic, Proteomic, and Metabolomic Profiling in Response to Exposure

Gene Expression Alterations and Pathway Analysis

Data on the specific genes and signaling pathways affected by this compound are not available in the current body of scientific literature. Transcriptomic studies, which would provide a comprehensive overview of how this compound alters messenger RNA expression, have not yet been published. Such studies would be crucial in identifying the cellular processes most sensitive to this compound and in understanding its potential mechanisms of action.

Protein Expression Changes and Post-Translational Modifications

There is no available research on the proteomic effects of this compound. Consequently, information regarding changes in protein expression levels and any post-translational modifications induced by this compound is unknown. Proteomic analyses would be essential to determine the functional consequences of any gene expression changes and to identify specific protein targets of the compound.

Metabolic Pathway Derangements and Biomarker Discovery

The impact of this compound on cellular metabolism has not been characterized. Metabolomic studies are necessary to identify any derangements in metabolic pathways and to discover potential biomarkers of exposure or effect. Without such data, the metabolic consequences of exposure to this compound remain speculative.

Environmental Risk Assessment and Management Considerations for 2 2,4,6 Trichlorophenoxy Ethanol

Hazard Identification and Exposure Assessment Methodologies

Hazard identification and exposure assessment are foundational steps in evaluating the potential environmental risk of chemical compounds. These processes involve identifying the intrinsic hazardous properties of a substance and quantifying the extent of its presence in various environmental compartments.

Predictive Modeling for Environmental Concentrations

Predictive environmental concentration (PEC) models are computational tools used to estimate the likely concentrations of a chemical in the environment (air, water, soil, and sediment). These models use the chemical's physical and chemical properties along with information on its usage and release patterns to predict its distribution and fate. For a compound like 2-(2,4,6-Trichlorophenoxy)ethanol, key properties would be inferred from its structural analog, 2,4,6-TCP.

Chlorophenols are known to be persistent and can accumulate in the environment. nih.gov They have been detected in both groundwater and wastewater, highlighting their mobility and potential for widespread distribution. nih.gov The environmental fate of 2,4,6-TCP is influenced by factors such as its moderate water solubility and its tendency to dissociate in water. nih.gov In surface water, it may adsorb to sediment and volatilize, with estimated half-lives of 20 days in a model river and 150 days in a model lake. nih.gov In the atmosphere, it is degraded by reacting with photochemically produced hydroxyl radicals, with a calculated half-life of 26 days. nih.gov

Models for related phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), consider various exposure pathways including off-site drift, surface runoff from application areas, and accidental spills. blm.gov These models help in estimating the Predicted Environmental Concentration (PEC) in different scenarios, which is a critical input for risk characterization.

Table 1: Physical and Chemical Properties of 2,4,6-Trichlorophenol (B30397) (Surrogate for this compound)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 197.5 g/mol | nih.gov |

| Water Solubility | 800 mg/L at 25°C | nih.gov |

| Log Kow | 3.69 | nih.gov |

| Vapor Pressure | 0.008 mm Hg at 25°C | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that predict the biological activity (e.g., toxicity) of a chemical based on its molecular structure. epa.gov These tools are invaluable for assessing the potential toxicity of chemicals when experimental data is limited, in line with efforts to reduce animal testing. unc.edueuropa.eu

QSAR models correlate molecular descriptors (quantifiable characteristics of a molecule's structure) with a specific toxicological endpoint. epa.gov For a compound like this compound, descriptors would be calculated from its structure and compared with models built using data from similar compounds, such as 2,4,6-TCP.

A dataset for developing robust QSAR models for acute toxicity included 2,4,6-trichlorophenol, demonstrating its utility in such predictive frameworks. nih.gov The development of reliable QSAR models is guided by principles established by the Organisation for Economic Co-operation and Development (OECD) to ensure their validity and acceptance for regulatory purposes. nih.gov These models can help predict toxicity to various species, facilitating the establishment of water quality criteria and aiding in ecological risk assessment. nih.gov

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. |

Ecological Risk Characterization and Prioritization

Ecological risk characterization is the final step in the risk assessment process. It integrates the findings from the hazard identification and exposure assessment to estimate the probability and magnitude of adverse ecological effects. This is often done by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC).

RQ = PEC / PNEC

The PNEC is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. It is typically derived from ecotoxicity data (e.g., LC50, EC50, or NOEC) by applying an assessment factor to account for uncertainties.

The parent compound, 2,4,6-TCP, is classified as very toxic to aquatic life, with long-lasting effects. cdhfinechemical.comfishersci.com This classification necessitates a thorough ecological risk assessment. The U.S. Environmental Protection Agency (EPA) has designated 2,4,6-TCP as a priority pollutant. nih.gov Risk assessments for similar herbicides like 2,4-D and MCPA use this risk quotient approach to evaluate potential harm to non-target plants and animals. blm.govresearchgate.net For instance, a risk analysis for MCPA on the aquatic macrophyte Hydrilla verticillata found high-risk values for the PEC:PNEC ratio, indicating a significant environmental threat. researchgate.net

Prioritization involves ranking chemicals based on their calculated risk. Compounds with a high RQ are prioritized for risk management actions to mitigate their potential impact on the environment.

Table 3: Acute Ecotoxicity Data for 2,4,6-Trichlorophenol (LC50/EC50)

| Species | Endpoint | Value (µg/L) |

|---|---|---|

| Daphnia magna (Water Flea) | EC50 (48h) | 2,600 |

| Pimephales promelas (Fathead Minnow) | LC50 (96h) | 5,300 |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 1,500 |

| Selenastrum capricornutum (Green Algae) | EC50 (96h) | 21,000 |

Source: Ecotoxicology database information, often compiled in safety data sheets and risk assessment profiles.

Remediation and Mitigation Strategies for Contaminated Environments

Once a chemical is identified as posing a significant environmental risk, strategies for remediation and mitigation are necessary to clean up contaminated sites and prevent further pollution.

Bioremediation Approaches (e.g., Phytoremediation, Microbial Degradation Enhancement)

Bioremediation utilizes biological organisms, primarily microorganisms and plants, to degrade or remove contaminants from soil and water. nih.gov It is considered a cost-effective and environmentally friendly technology. nih.gov

For chlorophenols like 2,4,6-TCP, which are often resistant to natural degradation, enhancing microbial activity is a key strategy. frontiersin.org Studies have demonstrated the successful cultivation of aerobic granular sludge in sequencing batch reactors (SBRs) capable of degrading high concentrations of 2,4,6-TCP with over 90% efficiency. nih.gov The biodegradation pathway often involves an initial hydroxylation step to form a chlorocatechol, followed by ring cleavage. nih.gov Both anaerobic and aerobic pathways have been identified for the degradation of related chlorophenoxy compounds. nih.govfrontiersin.org For example, the main aerobic degradation pathway for 2-4-6 TCP involves the enzyme TCP hydroxylase converting it to 2,6-Dichlorohydroquinone (B128265), followed by ring cleavage by chlorohydroquinone (B41787) 1,2-dioxygenase. frontiersin.org Numerous microbial strains, including bacteria and fungi, have been isolated that can effectively degrade phenoxy acid herbicides. mdpi.com

Phytoremediation, the use of plants to clean up pollutants, is another promising bioremediation technique, although specific research on its application for this compound or 2,4,6-TCP is less documented.

Advanced Oxidation Processes (AOPs) for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net AOPs are considered highly effective for decontaminating water containing persistent compounds like chlorinated phenols. researchgate.net

Several AOPs have been investigated for the degradation of 2,4,6-TCP:

Fenton and Photo-Fenton: The Fenton process uses a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst to generate hydroxyl radicals. researchgate.net The photo-Fenton process enhances this reaction with UV light. Studies have shown that the UV/Fenton process is highly effective, achieving 90% degradation of 2,4,6-TCP under optimal conditions (pH 3, specific concentrations of Fe²⁺ and H₂O₂). researchgate.net

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide with UV light to generate hydroxyl radicals. researchgate.net

Ozonation (O₃) and O₃/H₂O₂: Ozone is a powerful oxidant that can be used alone or in combination with H₂O₂ to enhance hydroxyl radical formation. cwejournal.org

Heterogeneous Photocatalysis (e.g., UV/TiO₂): This method uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which generates hydroxyl radicals when irradiated with UV light. researchgate.net

Comparative studies have found the degradation rate of 2,4,6-TCP by different AOPs to follow the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > UV alone. researchgate.net Another study investigating zero-valent iron (ZVI) to activate peroxides found the degradation efficiency order to be H₂O₂ ≥ PMS (peroxymonosulfate) > PS (peroxydisulfate), with optimal performance at an acidic pH of 3.2. nih.gov

Table 4: Comparison of Advanced Oxidation Processes for 2,4,6-TCP Degradation

| AOP Method | Conditions | Degradation Efficiency | Source |

|---|---|---|---|

| UV/Fenton | pH=3, Fe²⁺=5 ppm, H₂O₂=100 ppm | 90% | researchgate.net |

| ZVI/H₂O₂ | pH=3.2, ZVI=0.1 g/L, H₂O₂=1 mM | ~90% in 30 min | nih.gov |

| ZVI/PMS | pH=3.2, ZVI=0.1 g/L, PMS=1 mM | High, slightly less than H₂O₂ | nih.gov |

| UV/TiO₂ | - | Less effective than UV/Fenton | researchgate.net |

These AOPs represent powerful tools for treating water contaminated with persistent chlorinated phenoxy compounds, effectively mineralizing them into less harmful substances like CO₂, water, and inorganic salts. researchgate.net

Information regarding "this compound" is not publicly available.

Following a comprehensive search of scientific literature and environmental databases, no specific information was found regarding the adsorption and filtration technologies for the chemical compound this compound in environmental matrices.

While research exists for the related compound 2,4,6-Trichlorophenol (2,4,6-TCP), the explicit focus of the query was on this compound. The available data for 2,4,6-TCP details its removal from water using various methods, including adsorption on activated carbon. Studies have determined optimal conditions for its removal, such as adsorbent dosage, contact time, and temperature, achieving high removal efficiencies. The adsorption kinetics and isotherms have also been characterized, indicating that the process is often spontaneous and follows models like the Freundlich and Langmuir isotherms.

However, equivalent research and data for this compound could not be located. This suggests a significant data gap in the scientific literature concerning the environmental risk assessment and management of this specific compound, particularly in the context of its removal from water and soil through adsorption and filtration. Therefore, the requested article, with its detailed sections and data tables on this topic, cannot be generated at this time.

Future Research Directions and Emerging Challenges in 2 2,4,6 Trichlorophenoxy Ethanol Studies

Development of Novel Bioremediation and Detoxification Strategies

The persistence of chlorinated phenols in the environment necessitates the development of effective and sustainable cleanup technologies. Future research should focus on adapting and optimizing bioremediation strategies specifically for 2-(2,4,6-Trichlorophenoxy)ethanol.

Microbial Degradation: Research has identified bacteria, such as Burkholderia xenovorans, capable of degrading chlorinated aromatic compounds. nih.gov A significant research avenue is the isolation and characterization of microbial consortia that can utilize this compound as a carbon source or co-metabolize it. Studies using sequencing batch reactors (SBR) have proven effective for treating 2,4,6-TCP, achieving high removal efficiencies under sequential anaerobic-aerobic conditions. frontiersin.org Future work should evaluate the efficacy of these hybrid reactor systems for the complete mineralization of its ethanol (B145695) derivative. frontiersin.org

Enzymatic Treatment: The use of isolated enzymes, particularly from white-rot fungi, presents a promising detoxification strategy. researchgate.net These enzymes can be immobilized on stable matrices to enhance their activity and reusability. Investigating the efficacy of enzymes like laccases and peroxidases in degrading this compound is a critical next step.

Integrated Approaches: Combining different remediation techniques, such as photolysis and biodegradation, can lead to synergistic effects. Studies on 2,4,6-TCP have shown that intimately coupling photodegradation with biodegradation significantly enhances removal rates and mineralization. nih.govelsevierpure.com Applying such integrated photo-biodegradation systems to water contaminated with this compound could offer a powerful treatment solution.

Comprehensive Assessment of Long-Term, Low-Level Exposure Effects

While data on this compound itself is scarce, the known toxicity of its parent compound, 2,4,6-TCP, underscores the urgent need for comprehensive long-term studies. The U.S. Environmental Protection Agency (EPA) has classified 2,4,6-TCP as a probable human carcinogen (Group B2), based on animal studies showing it causes lymphomas, leukemia, and liver cancer upon oral exposure. epa.govwikipedia.org

Future research must prioritize the evaluation of chronic, low-dose exposure to this compound. Such studies are essential to establish a detailed toxicological profile and determine if it shares the carcinogenic potential of its parent compound.

Key Research Questions for Long-Term Exposure Studies:

| Research Area | Specific Focus | Rationale |

|---|---|---|

| Carcinogenicity Bioassays | Two-year rodent studies via oral and inhalation routes. | To determine the potential for cancer development, mirroring studies on 2,4,6-TCP which showed clear evidence of carcinogenicity. nih.gov |

| Reproductive and Developmental Toxicity | Multi-generational studies to assess effects on fertility, gestation, and offspring development. | To identify potential impacts on reproductive health, as this is a known gap for related chlorophenols. nj.gov |

| Neurotoxicity | Assessment of motor and sensory functions, cognitive behavior, and potential for delayed neuropathy. | Chlorophenoxy herbicides can induce a range of neurotoxic effects, from weakness to coma. nih.gov |